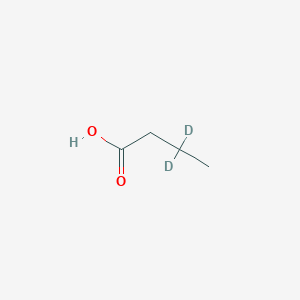

Butyric-3,3-D2 acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-dideuteriobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i2D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERIUCNNQQJTOY-CBTSVUPCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Butyric-3,3-D2 Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of Butyric-3,3-D2 acid. Given the limited availability of data specific to this deuterated compound, information for its non-deuterated counterpart, butyric acid, is included for comparative purposes where relevant. This document also outlines general experimental protocols and analytical considerations for working with deuterated carboxylic acids.

Core Chemical Properties

This compound is an isotopically labeled form of butyric acid, a short-chain fatty acid. The presence of two deuterium atoms at the C-3 position makes it a valuable tool in metabolic research and mechanistic studies.

Quantitative Data Summary

A summary of the available quantitative data for this compound and its non-deuterated form is presented in Table 1. It is important to note that much of the detailed physical property data is only available for butyric acid.

| Property | This compound Value | Butyric Acid Value |

| Molecular Formula | C₄H₆D₂O₂ | C₄H₈O₂ |

| Molecular Weight | 90.117 g/mol [1][2] | 88.11 g/mol |

| CAS Number | 64833-96-1[1][3] | 107-92-6 |

| Appearance | Colourless liquid[1][2] | Colorless oily liquid |

| Melting Point | Data not available | -7.9 °C |

| Boiling Point | Data not available | 163.5 °C |

| Density | Data not available | 0.964 g/cm³ at 20 °C |

| pKa | Data not available | ~4.82 |

| Solubility in Water | Data not available | Miscible |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the signal corresponding to the protons at the C-3 position would be absent for this compound. The adjacent C-2 and C-4 protons, which would typically show splitting from the C-3 protons in butyric acid, would exhibit a simplified splitting pattern. A ²H (Deuterium) NMR spectrum would show a signal corresponding to the deuterium atoms at the C-3 position.

¹H NMR Data for Butyric Acid (CDCl₃, 300 MHz):

-

~11.5 ppm (s, 1H): Carboxylic acid proton (-COOH)

-

~2.35 ppm (t, 2H): Protons on C-2 (-CH₂-COOH)

-

~1.65 ppm (sextet, 2H): Protons on C-3 (-CH₂-CH₂-COOH)

-

~0.95 ppm (t, 3H): Protons on C-4 (CH₃-)

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 90, reflecting the increased mass due to the two deuterium atoms. The fragmentation pattern would also differ from that of butyric acid, with fragments containing the C-3 position showing a corresponding mass shift.

Mass Spectrum Data for Butyric Acid (Electron Ionization):

-

m/z 88: Molecular ion [M]⁺

-

m/z 60: [CH₃CH₂COOH]⁺ (McLafferty rearrangement)

-

m/z 45: [COOH]⁺

-

m/z 43: [CH₃CH₂CH₂]⁺

-

m/z 29: [CH₃CH₂]⁺

Infrared (IR) Spectroscopy

The C-D stretching vibrations in this compound are expected to appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹) in butyric acid. The other characteristic peaks, such as the C=O stretch of the carboxylic acid, would remain largely unaffected.

IR Data for Butyric Acid (Liquid Film):

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid

-

~2970, 2940, 2880 cm⁻¹: C-H stretches

-

~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid

-

~1410 cm⁻¹: O-H bend

-

~1210 cm⁻¹: C-O stretch

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not widely published. However, general methods for the deuteration of carboxylic acids can be adapted.

General Synthesis Protocol for Deuterated Carboxylic Acids

One common method involves the exchange of α-protons to a carbonyl group in the presence of a strong base and a deuterium source, followed by appropriate workup. A representative protocol is outlined below.

Workflow for Synthesis of a Deuterated Carboxylic Acid

A general workflow for the synthesis of a deuterated carboxylic acid.

General Analytical Protocol

The analysis of this compound would typically involve a combination of NMR, mass spectrometry, and chromatography to confirm its identity, purity, and isotopic enrichment.

Analytical Workflow

A typical analytical workflow for the characterization of this compound.

Biological Context and Mechanism of Action

Specific studies on the biological activity and mechanism of action of this compound are not available. The biological effects of butyric acid are well-documented, and it is a key energy source for colonocytes and plays a role in modulating gene expression through the inhibition of histone deacetylases (HDACs).

The introduction of deuterium can lead to a kinetic isotope effect, potentially slowing down metabolic processes where the cleavage of a C-H bond at the 3-position is rate-limiting. This could lead to altered pharmacokinetics and pharmacodynamics compared to the non-deuterated form.

General Workflow for Investigating Biological Activity

The following diagram illustrates a general workflow for investigating the biological activity of a deuterated compound like this compound.

A general workflow for the biological evaluation of a deuterated compound.

Conclusion

This compound is a valuable research tool, but specific data regarding its chemical and physical properties are scarce. This guide has provided an overview of its known characteristics and has used data from its non-deuterated analog, butyric acid, for comparison. The provided general experimental and analytical workflows can serve as a starting point for researchers working with this and other deuterated carboxylic acids. Further studies are needed to fully characterize this compound and to explore its potential biological activities and therapeutic applications.

References

Synthesis and Purity of Butyric-3,3-D2 Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purity analysis of Butyric-3,3-D2 acid, a deuterated isotopologue of butyric acid. The selective incorporation of deuterium at the C-3 position offers a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines a feasible synthetic pathway, detailed experimental protocols, and comprehensive methods for assessing the chemical and isotopic purity of the final product.

Synthesis of this compound

A robust and efficient method for the synthesis of this compound involves a three-step process starting from readily available ethyl acetoacetate. The key steps are:

-

α-Deuteration of Ethyl Acetoacetate: The acidic α-protons of ethyl acetoacetate are exchanged with deuterium using deuterium oxide (D₂O) under basic or acidic catalysis.

-

Wolff-Kishner Reduction: The ketone functionality of the deuterated β-keto ester is reduced to a methylene group using hydrazine and a strong base at elevated temperatures.

-

Ester Hydrolysis: The resulting deuterated ethyl butyrate is hydrolyzed to yield the final product, this compound.

Experimental Protocols

Synthesis of Ethyl 3,3-dideuterioacetoacetate

Materials:

-

Ethyl acetoacetate

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Potassium carbonate (anhydrous)

-

Dichloromethane (anhydrous)

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a solution of ethyl acetoacetate (1.0 eq) in dichloromethane, add anhydrous potassium carbonate (1.5 eq).

-

Add deuterium oxide (5.0 eq) to the suspension.

-

Stir the mixture vigorously at room temperature for 24-48 hours. The progress of the H/D exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the singlet at approximately 3.4 ppm.

-

Upon completion, separate the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 3,3-dideuterioacetoacetate. The product can be used in the next step without further purification.

Synthesis of Ethyl butyrate-3,3-d2

Materials:

-

Ethyl 3,3-dideuterioacetoacetate

-

Hydrazine hydrate (80%)

-

Potassium hydroxide

-

Diethylene glycol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 3,3-dideuterioacetoacetate (1.0 eq) in diethylene glycol.

-

Add hydrazine hydrate (4.0 eq) and potassium hydroxide (4.0 eq).

-

Heat the reaction mixture to 120-130 °C for 1 hour.

-

Increase the temperature to 190-200 °C to distill off water and excess hydrazine. Maintain this temperature for an additional 3-4 hours.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate carefully by distillation to obtain ethyl butyrate-3,3-d2.

Synthesis of this compound

Materials:

-

Ethyl butyrate-3,3-d2

-

Sodium hydroxide

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated)

Procedure:

-

Dissolve ethyl butyrate-3,3-d2 (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0 eq) in water.

-

Reflux the mixture for 2-3 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield this compound.

-

For higher purity, the product can be further purified by distillation.

Purity Analysis

The chemical and isotopic purity of the synthesized this compound is critical for its intended applications. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for comprehensive characterization.[1]

NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure and determining the level of isotopic enrichment.[1]

¹H NMR Spectroscopy:

-

In the ¹H NMR spectrum of this compound, the multiplet corresponding to the C-3 protons (typically around 1.64 ppm in unlabeled butyric acid) will be significantly diminished or absent.[2]

-

The signal for the C-2 protons (a triplet at ~2.31 ppm in the unlabeled compound) will appear as a singlet due to the absence of coupling with the C-3 protons.[2]

-

The terminal methyl protons (C-4) will remain as a triplet at ~0.95 ppm.[2]

-

The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (>10 ppm).[2]

-

The isotopic purity can be estimated by comparing the integration of the residual C-3 proton signal to that of a known internal standard or other protons in the molecule.

¹³C NMR Spectroscopy:

-

The signal for the C-3 carbon (typically around 18.47 ppm in unlabeled butyric acid) will be significantly attenuated and may appear as a multiplet due to C-D coupling.[2]

-

The chemical shifts of the other carbon atoms (C-1, C-2, and C-4) will be largely unaffected.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for assessing both the chemical purity and the isotopic distribution of the final product. For GC analysis of carboxylic acids, derivatization is often employed to improve volatility and chromatographic performance. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which converts the carboxylic acid to its TBDMS ester.

Procedure for GC-MS Analysis (as TBDMS derivative):

-

Derivatization: To a solution of this compound in a suitable solvent (e.g., acetonitrile), add MTBSTFA and an appropriate catalyst (e.g., pyridine). Heat the mixture at 60-70 °C for 30-60 minutes.

-

GC Separation: Inject an aliquot of the derivatized sample onto a suitable GC column (e.g., a non-polar or medium-polarity column).

-

Mass Spectrometry: The mass spectrometer will record the mass-to-charge ratio (m/z) of the eluting compounds. The mass spectrum of the TBDMS derivative of this compound will show a molecular ion peak (M+) at m/z corresponding to the deuterated compound. The isotopic enrichment can be determined by analyzing the relative intensities of the ion clusters corresponding to the unlabeled, partially deuterated, and fully deuterated species.

Data Presentation

| Parameter | Method | Expected Result |

| Chemical Purity | GC-MS | >98% |

| Isotopic Enrichment | ¹H NMR, Mass Spectrometry | >98 atom % D at C-3 |

| ¹H NMR (CDCl₃) | 400 MHz | δ ~2.3 (s, 2H), ~1.0 (t, 3H) |

| ¹³C NMR (CDCl₃) | 100 MHz | δ ~180, ~36, ~13 |

| Mass Spectrum (EI) | 70 eV | M+ at m/z = 90 (for the free acid) |

Visualizations

Caption: Synthetic pathway for this compound.

Caption: Analytical workflow for purity assessment.

References

An In-depth Technical Guide to Butyric-3,3-D2 Acid (CAS: 64833-96-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Butyric-3,3-D2 acid, a deuterated form of butyric acid, for its application in research and development. This document details its chemical and physical properties, synthesis, and key applications, with a focus on its use as a metabolic tracer and in kinetic isotope effect studies.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled version of butyric acid where two hydrogen atoms at the C-3 position are replaced with deuterium. This isotopic substitution makes it a valuable tool in various scientific investigations, particularly in mass spectrometry-based analysis.

| Property | Value | Reference |

| CAS Number | 64833-96-1 | [1] |

| Molecular Formula | C₄H₆D₂O₂ | [2] |

| Molecular Weight | 90.117 g/mol | [2] |

| Appearance | Colourless liquid | [2] |

| SMILES | [2H]C([2H])(C)CC(=O)O | [2] |

| InChI Key | FERIUCNNQQJTOY-CBTSVUPCSA-N | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common approach involves the acid-catalyzed hydrogen-deuterium exchange of a suitable precursor. Below is a generalized experimental protocol based on established methods for deuterating carboxylic acids.

Experimental Protocol: Synthesis via Acid-Catalyzed H/D Exchange

Objective: To synthesize this compound from a suitable precursor via acid-catalyzed hydrogen-deuterium exchange.

Materials:

-

Ethyl acetoacetate (or a similar precursor with activated methylene protons at the target position)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated sulfuric acid (D₂SO₄) or other suitable acid catalyst

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Enolization and Exchange: In a round-bottom flask, dissolve ethyl acetoacetate in an excess of deuterium oxide.

-

Add a catalytic amount of deuterated sulfuric acid to the mixture.

-

Heat the mixture to reflux for several hours to facilitate the enolization and subsequent exchange of the acidic methylene protons with deuterium. The progress of the exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signal corresponding to the C-3 protons.

-

Saponification: After the exchange is complete, cool the reaction mixture to room temperature. Add a solution of sodium hydroxide in D₂O to saponify the ester to the corresponding carboxylate salt.

-

Stir the mixture at room temperature until the saponification is complete.

-

Acidification and Extraction: Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2.

-

Extract the resulting deuterated butyric acid into diethyl ether using a separatory funnel. Repeat the extraction multiple times to ensure complete recovery.

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Remove the diethyl ether by rotary evaporation to yield the crude this compound.

-

Purification and Characterization: Purify the product by distillation under reduced pressure.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the level of deuterium incorporation.

Synthesis workflow for this compound.

Applications in Research and Drug Development

Metabolic Tracer Studies

This compound is a valuable tool for tracing the metabolic fate of butyrate in biological systems. Its increased mass allows for its distinction from endogenous, unlabeled butyrate by mass spectrometry. This enables researchers to conduct metabolic flux analysis and investigate how butyrate is absorbed, distributed, metabolized, and utilized by cells and tissues.

Experimental Protocol: In Vivo Metabolic Tracing in a Mouse Model

Objective: To trace the in vivo metabolism of butyrate using this compound in a mouse model.

Materials:

-

This compound

-

Saline solution (for oral gavage)

-

C57BL/6 mice

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Tissue harvesting tools

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

Internal standards (e.g., Butyric-d7 acid)

Procedure:

-

Animal Acclimation: Acclimate C57BL/6 mice to the experimental conditions for at least one week.

-

Tracer Administration: Prepare a solution of this compound in saline. Administer a single dose to the mice via oral gavage.

-

Sample Collection: At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes) after administration, collect blood samples from the tail vein or via cardiac puncture at the terminal time point.

-

At the final time point, euthanize the mice and harvest relevant tissues (e.g., liver, colon, adipose tissue, brain).

-

Sample Preparation:

-

Plasma: Centrifuge the blood samples to separate the plasma.

-

Tissues: Homogenize the tissue samples in an appropriate buffer.

-

Extraction: Perform a liquid-liquid or solid-phase extraction of the plasma and tissue homogenates to isolate short-chain fatty acids. Add an internal standard, such as Butyric-d7 acid, prior to extraction for accurate quantification.

-

-

LC-MS Analysis:

-

Analyze the extracted samples using a suitable LC-MS method.

-

Use a column designed for the separation of short-chain fatty acids.

-

Set the mass spectrometer to monitor the mass-to-charge ratios (m/z) of both unlabeled butyrate and this compound.

-

-

Data Analysis:

-

Calculate the concentration of this compound and its metabolites in each sample.

-

Determine the rate of appearance, disappearance, and tissue uptake of the deuterated butyrate.

-

Perform metabolic flux analysis to quantify the contribution of exogenous butyrate to various metabolic pathways.

-

Workflow for in vivo metabolic tracing.

Kinetic Isotope Effect (KIE) Studies

The replacement of hydrogen with deuterium at a reaction center can significantly alter the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), provides valuable insights into reaction mechanisms. The C-D bond is stronger than the C-H bond, and its cleavage requires more energy, leading to a slower reaction rate. The magnitude of the KIE can help to determine whether the C-H bond is broken in the rate-determining step of a reaction.

A study on the oxidation of deuteriated butyric acid-D7 with chromium trioxide revealed KIE values (kH/kD) between 5.7 and 7.0, indicating that the C-H bond cleavage is the rate-determining step and that quantum tunneling is not significantly involved in this specific oxidation reaction.[3]

| Temperature (°C) | kH/kD |

| 25 | ~6.5 |

| Not Specified | 5.7 - 7.0 |

Data adapted from a study on butyric acid-D7 oxidation with Cr(VI).[3]

Experimental Protocol: Determination of KIE in an Oxidation Reaction

Objective: To determine the kinetic isotope effect for the oxidation of this compound compared to unlabeled butyric acid.

Materials:

-

This compound

-

Unlabeled butyric acid

-

Oxidizing agent (e.g., potassium permanganate, chromium trioxide)

-

Spectrophotometer or other suitable analytical instrument to monitor the reaction progress

-

Thermostated water bath

Procedure:

-

Reaction Setup: Prepare separate reaction mixtures containing a known concentration of the oxidizing agent and either unlabeled butyric acid or this compound in a suitable solvent.

-

Kinetic Measurements:

-

Initiate the reactions simultaneously in a thermostated water bath to maintain a constant temperature.

-

Monitor the progress of each reaction over time by measuring the change in absorbance of the oxidizing agent or the formation of a product using a spectrophotometer.

-

Collect data at regular time intervals until the reaction is complete.

-

-

Rate Constant Calculation:

-

Determine the initial reaction rates for both the labeled and unlabeled butyric acid from the kinetic data.

-

Calculate the rate constants (kH for unlabeled and kD for deuterated) for each reaction.

-

-

KIE Calculation:

-

Calculate the kinetic isotope effect as the ratio of the rate constants: KIE = kH / kD.

-

A KIE value significantly greater than 1 indicates a primary kinetic isotope effect, suggesting that the C-H bond at the 3-position is broken in the rate-determining step of the reaction.

-

References

The Gold Standard: A Technical Guide to Isotopically Labeled Internal Standards for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of isotopically labeled internal standards (SIL-IS) in modern mass spectrometry-based quantitative analysis. From fundamental principles to practical implementation, this document provides a comprehensive overview for researchers, scientists, and drug development professionals seeking to enhance the accuracy, precision, and robustness of their analytical methods. We delve into the synthesis of these crucial reagents, provide detailed experimental protocols for their application, and present a quantitative comparison illustrating their superiority over other internal standardization techniques.

The Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. This SIL-IS serves as a surrogate for the analyte of interest, experiencing the same physical and chemical variations throughout the analytical workflow, from sample preparation to detection. Because the SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and exhibits the same ionization efficiency in the mass spectrometer's ion source. By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL-IS, it is possible to accurately determine the concentration of the analyte, effectively compensating for variations in sample extraction, matrix effects, and instrument response.[1]

The use of a SIL-IS is widely regarded as the gold standard for quantitative bioanalysis.[2] It provides a level of accuracy and precision that is difficult to achieve with other internal standardization methods, such as the use of a structural analog. While a structural analog may have similar chemical properties to the analyte, it will not behave identically during chromatography and ionization, leading to potential inaccuracies in quantification.

Synthesis of Isotopically Labeled Internal Standards

The preparation of a high-quality SIL-IS is a critical first step in the development of a robust quantitative assay. The ideal SIL-IS should be of high isotopic purity and chemically stable, with the isotopic label positioned in a part of the molecule that is not susceptible to exchange. Common stable isotopes used for labeling include deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).

There are two primary approaches to the synthesis of SIL-IS:

-

Hydrogen-Deuterium Exchange: This method involves the exchange of protons in the analyte molecule with deuterium atoms from a deuterated solvent. This approach is often simpler and more cost-effective than de novo synthesis but may result in incomplete labeling or labeling at positions that are susceptible to back-exchange.

-

De Novo Synthesis: This method involves the chemical synthesis of the analyte molecule using isotopically labeled starting materials. While more complex and expensive, de novo synthesis allows for precise control over the position and number of isotopic labels, resulting in a more stable and reliable internal standard.

Experimental Protocol: N-Methylation of an Amine with ¹³C-Iodomethane

This protocol provides a general procedure for the synthesis of a ¹³C-labeled internal standard via N-methylation of a primary or secondary amine using ¹³C-iodomethane.

Materials:

-

Analyte containing a primary or secondary amine functional group

-

¹³C-Iodomethane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Nitrogen gas

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine-containing analyte (1 equivalent) in anhydrous acetone.

-

Addition of Base: Add anhydrous potassium carbonate (2-3 equivalents) to the solution.

-

Addition of Labeling Reagent: Add ¹³C-iodomethane (1.1-1.5 equivalents) to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography, recrystallization, or preparative high-performance liquid chromatography (HPLC) to yield the desired ¹³C-labeled N-methylated internal standard.

-

Characterization: Confirm the identity and purity of the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Quantitative Analysis Workflow

The following section outlines a typical workflow for the quantitative analysis of a small molecule drug in human plasma using a SIL-IS and LC-MS/MS.

Logical Workflow for Quantitative Bioanalysis

Caption: A typical bioanalytical workflow for quantitative analysis using a SIL-IS.

Experimental Protocol: Determination of Rosuvastatin in Human Plasma by LC-MS/MS

This protocol describes a validated method for the quantification of rosuvastatin in human plasma using its deuterated analog, rosuvastatin-d6, as the internal standard.[3]

Materials:

-

Human plasma

-

Rosuvastatin reference standard

-

Rosuvastatin-d6 internal standard

-

Acetonitrile, HPLC grade

-

Ammonium acetate, analytical grade

-

Formic acid, analytical grade

-

Water, deionized

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

-

Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of rosuvastatin and rosuvastatin-d6 in a suitable solvent (e.g., methanol).

-

Prepare a series of working standard solutions of rosuvastatin by serial dilution of the stock solution.

-

Spike blank human plasma with the rosuvastatin working standards to create calibration standards at concentrations ranging from 0.5 to 100 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the rosuvastatin-d6 internal standard working solution.

-

Protein Precipitation: Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the samples for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with methanol followed by water.

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the rosuvastatin and rosuvastatin-d6 from the cartridge with methanol.

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 5 mM ammonium acetate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve separation of rosuvastatin from endogenous plasma components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Rosuvastatin: m/z 482.2 → 258.2

-

Rosuvastatin-d6: m/z 488.2 → 264.2

-

-

-

-

Data Analysis:

-

Integrate the peak areas for the rosuvastatin and rosuvastatin-d6 MRM transitions.

-

Calculate the peak area ratio of rosuvastatin to rosuvastatin-d6.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of rosuvastatin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Quantitative Data and Method Performance

The use of a SIL-IS significantly improves the performance of a quantitative bioanalytical method. The following tables summarize the validation parameters for the analysis of a hypothetical drug with and without a SIL-IS, demonstrating the clear advantages of the isotope dilution approach.

Method Validation Parameters: With and Without SIL-IS

| Parameter | Method with Analog IS | Method with SIL-IS | FDA/EMA Acceptance Criteria |

| Linearity (r²) | 0.995 | > 0.999 | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.5 ng/mL | S/N > 10, Accuracy ±20%, Precision ≤20% |

| Accuracy (% Bias) | -10.5% to +8.2% | -4.5% to +2.8% | ±15% (±20% at LLOQ) |

| Precision (%RSD) | |||

| - Intra-day | < 12.5% | < 5.8% | ≤15% (≤20% at LLOQ) |

| - Inter-day | < 14.8% | < 6.5% | ≤15% (≤20% at LLOQ) |

| Matrix Effect (%CV) | 18.2% | 3.5% | ≤15% |

| Recovery (%CV) | 15.7% | 4.2% | Consistent, precise, and reproducible |

Impact of SIL-IS on Accuracy and Precision

The data clearly demonstrates that the method employing a SIL-IS exhibits superior linearity, a lower LLOQ, and significantly better accuracy and precision compared to the method using a structural analog as the internal standard. The most notable improvement is seen in the matrix effect, where the use of a SIL-IS effectively compensates for ion suppression or enhancement, resulting in a much lower coefficient of variation.

Signaling Pathway and Workflow Visualization

The principles of isotope dilution are not limited to small molecule analysis and are extensively used in quantitative proteomics. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for the quantitative analysis of protein expression levels. In a SILAC experiment, two populations of cells are grown in culture media that are identical except for the inclusion of either a "light" or "heavy" form of an essential amino acid (e.g., ¹²C₆-arginine vs. ¹³C₆-arginine). The "heavy" amino acid is incorporated into all newly synthesized proteins. After experimental treatment, the two cell populations are combined, and the proteins are extracted, digested, and analyzed by LC-MS/MS. The ratio of the peak intensities of the "heavy" and "light" peptide pairs provides a direct measure of the relative abundance of the corresponding protein in the two cell populations.

SILAC Workflow for Quantitative Proteomics

Caption: A simplified workflow for quantitative proteomics using SILAC.

Conclusion

Isotopically labeled internal standards are an indispensable tool for accurate and precise quantification in mass spectrometry. Their ability to mimic the behavior of the analyte throughout the analytical process provides a level of robustness and reliability that is unmatched by other internal standardization techniques. While the initial investment in the synthesis or purchase of a SIL-IS may be higher, the long-term benefits in terms of data quality, method ruggedness, and compliance with regulatory guidelines make them a cost-effective and scientifically sound choice for any quantitative mass spectrometry application. As the demand for high-quality quantitative data in drug development, clinical diagnostics, and other scientific disciplines continues to grow, the importance of isotopically labeled internal standards will only become more pronounced.

References

The Metabolic Journey of Butyric-3,3-D2 Acid In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butyric acid, a short-chain fatty acid predominantly produced by the gut microbiota, is a crucial energy source for colonocytes and a modulator of various cellular processes. The use of isotopically labeled analogs, such as Butyric-3,3-D2 acid, provides a powerful tool to trace its metabolic fate in vivo. While direct in vivo studies on this compound are not extensively documented in publicly available literature, its metabolic pathway can be inferred with high confidence from the well-established metabolism of unlabeled butyrate and other isotopic tracers. This technical guide synthesizes the expected absorption, distribution, metabolism, and excretion (ADME) of this compound, details relevant experimental protocols, and presents key data and metabolic pathways in a clear, structured format for researchers.

Introduction to this compound as a Metabolic Tracer

This compound is a stable isotope-labeled version of butyric acid where two hydrogen atoms on the third carbon (C-3) are replaced with deuterium. This labeling makes it distinguishable from endogenous butyrate by mass spectrometry, allowing for its use as a tracer in metabolic studies[1]. The primary application of such a tracer is to quantitatively follow the metabolic pathways of butyrate without the use of radioactive isotopes[2]. It is commercially available for research purposes[1][3].

Predicted Metabolic Fate: Absorption, Distribution, Metabolism, and Excretion (ADME)

The metabolic journey of this compound is expected to mirror that of unlabeled butyrate, with potential minor variations in reaction kinetics due to the kinetic isotope effect of the deuterium substitution.

Absorption

Following oral administration, butyrate is rapidly absorbed from the gastrointestinal tract, primarily in the colon and to a lesser extent in the small intestine[4]. Absorption occurs via both passive diffusion and carrier-mediated transport[4].

Distribution

After absorption, a significant portion of butyrate is metabolized by colonocytes. The remainder enters the portal circulation and is transported to the liver, which is the primary site of its metabolism[4]. Consequently, systemic plasma concentrations of butyrate are generally low[4]. Pharmacokinetic studies in animals and humans have shown a very short half-life for butyrate, often less than 5 minutes in mice and rabbits, and an initial rapid elimination phase in humans[5][6][7].

Metabolism

The principal metabolic pathway for butyrate is mitochondrial β-oxidation, where it is converted into acetyl-CoA[8]. This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production or be used for the synthesis of other molecules like fatty acids and cholesterol[4]. For this compound, the deuterium atoms at the C-3 position would be retained through the initial steps of β-oxidation, leading to deuterated metabolites.

The inferred metabolic pathway is as follows:

-

Activation: this compound is activated to Butyryl-3,3-D2-CoA.

-

Oxidation: Butyryl-3,3-D2-CoA is oxidized to Crotonyl-3-D2-CoA. This step involves the removal of a deuterium and a hydrogen atom from C-2 and C-3.

-

Hydration: Crotonyl-3-D2-CoA is hydrated to 3-Hydroxybutyryl-3-D2-CoA.

-

Oxidation: 3-Hydroxybutyryl-3-D2-CoA is oxidized to Acetoacetyl-3-D2-CoA.

-

Thiolysis: Acetoacetyl-3-D2-CoA is cleaved to yield one molecule of Acetyl-CoA and one molecule of Acetyl-D2-CoA.

The resulting Acetyl-D2-CoA can then be traced through various downstream metabolic pathways.

Excretion

A small fraction of unmetabolized butyrate may be excreted in the urine and feces[4]. The carbon backbone, following metabolism to CO2, can be excreted via the lungs[4].

Quantitative Data

| Parameter | Animal Model | Administration Route | Value | Reference |

| Half-life (t½) | Mice, Rabbits | Intravenous | < 5 minutes | [5][6] |

| Humans | Intravenous | 0.5 min (initial), 13.7 min (terminal) | [5][6] | |

| Cmax (Sodium Butyrate) | Humans | Oral | 2.51 ± 4.13 µg/mL | [9] |

| Tmax (Sodium Butyrate) | Humans | Oral | 22.5 ± 7.91 min | [9] |

| AUC0-210 (Sodium Butyrate) | Humans | Oral | 144 ± 214 µg/mL/min | [9] |

Table 1: Pharmacokinetic parameters of butyrate from in vivo studies. These values are for unlabeled butyrate and serve as an estimation for this compound.

Experimental Protocols

The following are detailed methodologies that would be employed in a typical in vivo study of this compound metabolism.

Animal Studies

-

Animal Model: Male C57BL/6J mice are commonly used. Animals are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Administration: this compound, dissolved in a suitable vehicle (e.g., saline), is administered via oral gavage or intraperitoneal injection. Dosing would be determined based on the specific research question, with typical doses for butyrate ranging from 100 mg/kg to 1 g/kg[10][11].

-

Sample Collection: Blood samples are collected at various time points post-administration (e.g., 5, 15, 30, 60, 120 minutes) via tail vein or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Tissues (e.g., liver, colon, brain) are harvested at the end of the study. Urine and feces can be collected using metabolic cages. All samples are immediately snap-frozen in liquid nitrogen and stored at -80°C until analysis.

Analytical Methodology: GC-MS/MS and LC-MS/MS

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred methods for the quantification of short-chain fatty acids and their deuterated analogs.

-

Sample Preparation:

-

Plasma/Serum: Proteins are precipitated using a cold organic solvent (e.g., acetonitrile). The supernatant is collected and dried.

-

Tissues: Tissues are homogenized in a suitable buffer, followed by protein precipitation.

-

Derivatization (for GC-MS): Due to the volatility of short-chain fatty acids, derivatization is often necessary to improve chromatographic properties and sensitivity. Common derivatizing agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N-methylbenzylamine[12].

-

Direct Analysis (for LC-MS/MS): Recent advances allow for the direct analysis of underivatized short-chain fatty acids, simplifying sample preparation[13][14].

-

-

Instrumentation and Conditions (Example):

-

GC-MS/MS: A gas chromatograph coupled to a tandem mass spectrometer. A suitable column (e.g., a fused-silica capillary column) is used for separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and daughter ions of this compound and its metabolites.

-

LC-MS/MS: A liquid chromatograph coupled to a tandem mass spectrometer. A C18 or a specialized column is used for separation. The mobile phase typically consists of a mixture of water and an organic solvent with a modifier (e.g., formic acid). The mass spectrometer is operated in MRM mode.

-

-

Quantification: Quantification is achieved by creating a calibration curve using known concentrations of this compound standards. A stable isotope-labeled internal standard with a different mass (e.g., Butyric-d7 acid) is typically used to correct for matrix effects and variations in sample processing[15][16].

Visualization of Pathways and Workflows

Inferred Metabolic Pathway of this compound

Caption: Inferred β-oxidation pathway of this compound.

Experimental Workflow for In Vivo Analysis

Caption: General experimental workflow for metabolic studies.

Signaling Pathways Influenced by Butyrate Metabolism

The metabolic products of this compound, particularly acetyl-CoA and acetyl-D2-CoA, are expected to influence the same signaling pathways as endogenous butyrate. Butyrate is a well-known inhibitor of histone deacetylases (HDACs), leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis. Additionally, butyrate can act as a signaling molecule through G-protein coupled receptors (GPCRs) such as GPR41, GPR43, and GPR109a, influencing various cellular responses.

Caption: Major signaling pathways affected by butyrate.

Conclusion

This compound serves as a valuable, non-radioactive tracer for elucidating the in vivo metabolic fate of butyrate. While direct experimental data for this specific isotopologue is sparse, its metabolic pathway and pharmacokinetic profile can be reliably inferred from the extensive research on unlabeled butyrate. The primary metabolic route is β-oxidation to deuterated acetyl-CoA, which can then participate in central carbon metabolism. The analytical methods for its quantification are well-established, primarily relying on GC-MS/MS and LC-MS/MS. This guide provides a foundational understanding for researchers and professionals in drug development to design and interpret in vivo studies utilizing this compound to investigate the multifaceted roles of butyrate in health and disease.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. The stable isotope-based dynamic metabolic profile of butyrate-induced HT29 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 64833-96-1 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Could the use of butyric acid have a positive effect on microbiota and treatment of type 2 diabetes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]

- 10. Determination of butyric acid dosage based on clinical and experimental studies – a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of Butyrate, a Gut Microbiota Derived Metabolite, in Cardiovascular Diseases: A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A sensitive and accurate GC-MS method for analyzing microbial metabolites short chain fatty acids and their hydroxylated derivatives in newborn fecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Buytric acid (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1508-5 [isotope.com]

- 16. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]

Navigating the Stability and Storage of Butyric-3,3-D2 Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Butyric-3,3-D2 acid, a deuterated isotopologue of the short-chain fatty acid, butyric acid. Understanding the stability profile of this compound is critical for its application in research and drug development, ensuring the integrity of experimental results and the quality of pharmaceutical products. This document outlines the factors influencing its stability, provides recommended storage conditions, and details experimental protocols for its analysis.

Core Stability Profile

Butyric acid and its deuterated analogues are generally stable compounds when stored under appropriate conditions. However, their stability can be influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. While specific long-term stability data for this compound is not extensively published, data from studies on butyric acid and its salts provide valuable insights into its stability characteristics.

A study on a solution of butyric acid demonstrated its stability over a 24-hour period at 30°C, with a relative standard deviation (RSD) of the peak area measured by HPLC being only 0.60%, indicating no significant degradation.[1][2] Another study on calcium butyrate also confirmed its stability in standard solutions stored at room temperature (24 ± 1 °C) for 48 hours.[3] For long-term storage, sodium butyrate, a salt of butyric acid, has been shown to be stable for at least two years when stored at room temperature as a crystalline solid.[4]

Table 1: Summary of Butyric Acid Stability Data

| Compound | Condition | Duration | Method | Result | Reference |

| Butyric Acid | 30°C in solution | 24 hours | HPLC | RSD = 0.60% | [1][2] |

| Calcium Butyrate | Room Temperature (24 ± 1°C) in solution | 48 hours | HPLC | Stable | [3] |

| Sodium Butyrate | Room Temperature (as solid) | ≥ 2 years | - | Stable | [4] |

Factors Influencing Stability

Several environmental factors can impact the chemical stability of this compound. Understanding these factors is crucial for maintaining the integrity of the compound during storage and handling.

-

Temperature: Elevated temperatures can promote the thermal decomposition of butyric acid.[5] While it exhibits good stability at ambient and refrigerated temperatures, it is advisable to avoid prolonged exposure to high temperatures.

-

pH: The stability of butyric acid is pH-dependent. It is generally stable in neutral to slightly acidic conditions.[5] However, in highly alkaline or strongly acidic conditions, it may be susceptible to degradation.[5] For instance, the production of butyric acid in fermentation processes is often optimized within a specific pH range, typically around 6.0-7.0, to ensure its stability and yield.[6][7]

-

Light: Exposure to light, particularly UV light, can potentially induce photodegradation.[5] Therefore, it is recommended to store the compound in light-resistant containers.

-

Oxidation: Although not extensively documented for butyric acid itself, oxidative degradation is a common pathway for many organic molecules. The presence of oxidizing agents could potentially lead to the degradation of this compound.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on general chemical safety guidelines and information for butyric acid:

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Cool and dry place. Refrigeration (2-8°C) is recommended for long-term storage. | To minimize the risk of thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent potential oxidation. |

| Container | Tightly sealed, light-resistant containers (e.g., amber glass vials). | To prevent exposure to moisture and light. |

| Handling | Use in a well-ventilated area. Avoid contact with skin and eyes. | Butyric acid is corrosive and has a strong, unpleasant odor. |

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound, a comprehensive stability-indicating method should be developed and validated. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed techniques for the analysis of butyric acid.

HPLC Method for Butyric Acid Analysis

This protocol is based on a validated method for the determination of butyric acid.[1][2]

Objective: To quantify the concentration of this compound and its potential degradation products.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

Reagents:

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Ultrapure water

-

This compound reference standard

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and 0.1% phosphoric acid solution (20:80, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 206 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

dot

Caption: Workflow for Forced Degradation Studies.

Procedure:

-

Acidic Hydrolysis: Reflux the drug substance in 0.1 N HCl at 60°C for a specified period (e.g., 30 minutes).[8]

-

Alkaline Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 60°C for a specified period (e.g., 30 minutes).[8]

-

Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10]

Samples from each stress condition should be analyzed using the validated HPLC method to assess the extent of degradation and to identify any degradation products.

Long-Term and Accelerated Stability Studies

To establish a re-test period or shelf life, long-term and accelerated stability studies should be conducted on at least three primary batches of this compound packaged in the proposed container closure system.

dot

Caption: General Design of a Stability Study.

Procedure:

-

Place the packaged samples in stability chambers maintained at the specified long-term and accelerated conditions.

-

Withdraw samples at predetermined time intervals.

-

Analyze the samples for appearance, assay, and degradation products using the validated stability-indicating method.

Conclusion

This compound is a stable molecule when handled and stored under appropriate conditions. By controlling temperature, pH, and exposure to light, researchers and drug development professionals can ensure the integrity and quality of this important deuterated compound. The implementation of robust stability testing protocols, as outlined in this guide, is essential for regulatory compliance and for generating reliable scientific data. While the provided information is based on the available literature for butyric acid and its salts, specific stability studies on this compound are recommended to establish its definitive stability profile.

References

- 1. CN103728389A - Method for determining butyric acid and sodium butyrate by HPLC (High Performance Liquid Chromatography) - Google Patents [patents.google.com]

- 2. CN103728389B - HPLC method is used to measure the method for butyric acid and sodium butyrate - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Stability and Decomposition of 2-Methyl Butyric Acid Under Different Conditions - Nanjing Chemical Material Corp. [njchm.com]

- 6. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 7. Batch and fed-batch production of butyric acid by Clostridium butyricum ZJUCB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrpp.com [ijrpp.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. pharmatutor.org [pharmatutor.org]

Applications of Deuterated Short-Chain Fatty Acids: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of deuterated short-chain fatty acids (SCFAs) in scientific research and drug development. By replacing hydrogen atoms with their stable isotope, deuterium, these modified molecules offer unique advantages for metabolic tracing, quantitative analysis, and enhancing the pharmacokinetic properties of therapeutic agents. This document details the core applications, presents quantitative data in a structured format, outlines key experimental protocols, and visualizes complex biological pathways and workflows.

Introduction to Deuterated Short-Chain Fatty Acids

Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are microbial metabolites produced in the gut through the fermentation of dietary fibers.[1][2][3] They play a crucial role in host physiology, acting as an energy source for colonocytes, and influencing various signaling pathways involved in metabolism, immunity, and cell proliferation.[1][2][3][4] Deuteration, the substitution of hydrogen with its stable isotope deuterium, creates a stronger carbon-deuterium bond. This modification does not alter the fundamental chemical properties of the SCFA but provides a powerful tool for researchers due to the kinetic isotope effect, which can slow down metabolic processes involving the cleavage of this bond.[5][6][7] This unique characteristic underpins the diverse applications of deuterated SCFAs.

Core Applications

The applications of deuterated SCFAs can be broadly categorized into three main areas: analytical chemistry, metabolic research, and drug development.

Analytical Internal Standards

Deuterated SCFAs are widely used as internal standards in mass spectrometry-based analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the precise quantification of their non-deuterated counterparts in complex biological matrices like plasma, feces, and tissue samples.[8] The key advantage is that deuterated standards co-elute with the analyte of interest and exhibit similar ionization efficiency, effectively correcting for variations during sample preparation and analysis.[8][9]

Metabolic Tracing and Flux Analysis

Stable isotope tracing using deuterated or ¹³C-labeled SCFAs is a powerful technique to elucidate their metabolic fate in vivo and in vitro.[10][11][12][13] By administering a labeled SCFA, researchers can track the incorporation of its atoms into various downstream metabolites, providing insights into metabolic pathways and flux rates.[10][13] A significant application in this area is studying the contribution of gut microbiota-derived SCFAs to host energy metabolism and epigenetic modifications.[10] For instance, studies have used labeled butyrate to demonstrate its role as a carbon source for histone acetylation in colonocytes.[10]

Drug Development and Pharmacokinetics

In drug development, deuteration is a strategy to improve the pharmacokinetic profile of a drug by increasing its metabolic stability.[5][6][14][15][16] By strategically replacing hydrogens at sites of metabolic vulnerability with deuterium, the rate of metabolic degradation can be reduced, leading to a longer half-life, increased drug exposure, and potentially a reduced dosing frequency.[5][6][14] While this application is more established for complex drug molecules, the principle extends to SCFA-based therapeutics, where enhancing their stability and bioavailability is desirable. For example, a deuterated analog of phenylbutyric acid has shown enhanced apoptosis induction and inhibition of colon cancer cell proliferation compared to its non-deuterated counterpart.[14]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing deuterated SCFAs, providing a comparative overview of their analytical performance and metabolic parameters.

Table 1: Analytical Performance of Deuterated SCFAs as Internal Standards

| Analytical Method | Matrix | Deuterated Standard(s) Used | Linearity (R²) | Recovery (%) | Reproducibility (RSD) | Reference |

| GC-MS | Plasma, Feces, Cecum, Liver, Adipose Tissue | d4-acetic acid, d6-propionic acid, d7-butyric acid | > 0.99 | 95 - 117 | 1 - 4.5% | [8] |

| LC-MS/MS | Fecal Samples | ¹³C-labeled acetate, propionate, and butyrate | > 0.995 | Not Reported | Not Reported | [9] |

| LC-MS/MS | Fecal Samples | 4-AMBA-d₅ labeled SCFAs | 0.9846 - 0.9999 | Not Reported | <17.8% (intra-day), <15.4% (inter-day) | [17] |

Table 2: Metabolic Parameters of SCFAs Determined Using Isotope Tracers

| Labeled SCFA | Model System | Key Finding | Quantitative Data | Reference |

| U-¹³C-butyrate | Caco-2 cells | Butyrate is a carbon source for histone acetylation. | Time-dependent increase in ¹³C incorporation into histone H4 acetyl groups. | [10] |

| U-¹³C-inulin (fermented to SCFAs) | Mice | Microbiota-derived metabolites contribute to host histone acetylation in vivo. | Significant incorporation of ¹³C into histone H4 acetyl groups in colonocytes. | [10] |

| [1-¹³C]acetate, [1-¹³C]propionate, [1-¹³C]butyrate | Rats (intravenous infusion) | Determination of individual SCFA turnover rates. | Specific turnover rates determined from plasma tracer dilution. | [18] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterated SCFAs.

Quantification of SCFAs in Biological Samples using GC-MS with Deuterated Internal Standards

This protocol is adapted from a method for the derivatization-free quantification of SCFAs.[8]

1. Sample Preparation:

-

Weigh 30 mg of tissue or pipette 30 µL of plasma.

-

Add 293.75 µL of ethanol and 6.25 µL of a deuterated internal standard mix (e.g., d4-acetic acid, d6-propionic acid, d7-butyric acid at a final concentration of 500 mg/L each).

-

Homogenize the mixture and centrifuge to pellet proteins and debris.

-

Transfer the supernatant to a new tube.

-

Concentrate the extract by alkaline vacuum centrifugation.

2. GC-MS Analysis:

-

Re-suspend the dried extract in a suitable solvent.

-

Acidify the sample with succinic acid to volatilize the SCFAs.

-

Inject the sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Operate the MS in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the native and deuterated SCFAs.

3. Data Analysis:

-

Generate external calibration curves using known concentrations of SCFA standards and a fixed concentration of the deuterated internal standards.

-

Calculate the concentration of each SCFA in the sample by comparing the peak area ratio of the native SCFA to its corresponding deuterated internal standard against the calibration curve.

Stable Isotope Tracing of SCFA Metabolism in Cell Culture

This protocol outlines a general approach for tracing the metabolic fate of labeled SCFAs in cultured cells.[10][19]

1. Cell Culture and Labeling:

-

Culture cells (e.g., Caco-2) to the desired confluency.

-

Replace the standard culture medium with a medium containing the stable isotope-labeled SCFA (e.g., U-¹³C-butyrate at 1 mM).

-

Incubate the cells for various time points to allow for the uptake and metabolism of the labeled substrate.

2. Metabolite Extraction:

-

At each time point, wash the cells with ice-cold saline to remove extracellular metabolites.

-

Quench metabolism and extract intracellular metabolites by adding a cold solvent mixture (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to remove cell debris and collect the supernatant containing the metabolites.

3. LC-MS/MS Analysis:

-

Analyze the metabolite extracts using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Monitor for the mass shifts corresponding to the incorporation of the stable isotope into downstream metabolites (e.g., acetyl-CoA, histone acetyl groups).

4. Data Analysis:

-

Determine the fractional enrichment of the label in different metabolites over time to understand the kinetics and contribution of the SCFA to specific metabolic pathways.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of deuterated SCFAs.

Caption: Metabolic fate and signaling of SCFAs in colonocytes.

Caption: Workflow for SCFA quantification by GC-MS.

Caption: Butyrate-mediated HDAC inhibition pathway.

Conclusion and Future Directions

Deuterated short-chain fatty acids are indispensable tools in modern biological and pharmaceutical research. Their application as internal standards has significantly improved the accuracy and reliability of SCFA quantification. As metabolic tracers, they provide unparalleled insights into the complex interplay between the gut microbiota and host metabolism. Furthermore, the principles of deuteration for enhancing drug stability open up new avenues for the development of SCFA-based therapeutics with improved pharmacokinetic profiles. Future research will likely focus on expanding the repertoire of deuterated SCFAs, developing more sensitive analytical methods, and exploring their therapeutic potential in a wider range of diseases, including metabolic disorders, inflammatory conditions, and cancer.

References

- 1. Short chain fatty acids in human gut and metabolic health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. doaj.org [doaj.org]

- 3. Metabolic interplay of SCFA’s in the gut and oral microbiome: a link to health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Occurrence, absorption and metabolism of short chain fatty acids in the digestive tract of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 13. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]

- 14. Deuterium containing drug development for the treatment of cancer [en.amber-bridge.com]

- 15. The Application of Deuteration Strategy in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. salamandra.net [salamandra.net]

- 17. Stable isotope labeling combined with liquid chromatography-tandem mass spectrometry for comprehensive analysis of short-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

Butyric-3,3-D2 Acid in Gut Microbiome Research: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrate, a four-carbon short-chain fatty acid (SCFA), is a critical metabolite produced by the microbial fermentation of dietary fibers in the colon. It serves as the primary energy source for colonocytes, regulates intestinal homeostasis, and modulates the host immune system.[1][2] Given its profound impact on gut health, understanding the dynamics of butyrate production, absorption, and metabolism is paramount. Stable isotope labeling, a powerful technique for tracing metabolic pathways, employs non-radioactive isotopes to follow the fate of molecules within a biological system.[3][4] Butyric-3,3-D2 acid is a deuterated form of butyric acid where two hydrogen atoms are replaced by deuterium.[5] This isotopic labeling allows it to be used as a metabolic tracer, enabling researchers to distinguish it from the naturally abundant, unlabeled butyrate and thereby unravel the complex interplay between diet, the microbiome, and host physiology.[5]

This technical guide provides an in-depth overview of the application of this compound in gut microbiome research, detailing its use in tracing metabolic pathways, quantifying production and consumption rates, and elucidating its role in host-microbe interactions.

Core Concepts: Butyrate in the Gut Ecosystem

The gut microbiota, particularly bacteria from the Firmicutes phylum such as Faecalibacterium prausnitzii, Eubacterium rectale, and Roseburia species, are the primary producers of butyrate.[6][7] They ferment complex carbohydrates that escape digestion in the upper gastrointestinal tract into SCFAs. The main metabolic route for butyrate synthesis is the butyryl-CoA:acetate CoA-transferase pathway.[6][7]

Once produced, butyrate exerts a wide range of biological effects:

-

Energy Source: It provides 60-70% of the energy required by colonocytes.[1]

-

Gut Barrier Integrity: Butyrate enhances the intestinal barrier by promoting the assembly of tight junction proteins.[1][2]

-

Immunomodulation: It has potent anti-inflammatory properties, partly by suppressing the NF-κB signaling pathway and promoting the differentiation of regulatory T cells (Tregs).[1][8][9]

-

Epigenetic Regulation: Butyrate is a well-known inhibitor of histone deacetylases (HDACs), leading to the hyperacetylation of histones and subsequent regulation of gene expression.[2][8][10]

-

Cellular Signaling: It can also act as a signaling molecule by activating G-protein coupled receptors (GPCRs), such as GPR43 and GPR109A.[10][11]

Applications of this compound in Metabolic Tracing

The use of deuterated butyrate allows for precise tracking and quantification of its metabolic fate without the hazards associated with radioactive isotopes. The key analytical technique is mass spectrometry (GC-MS or LC-MS/MS), which can differentiate molecules based on their mass-to-charge ratio, easily distinguishing the heavier deuterated butyrate from its endogenous counterpart.[5]

Key Research Applications:

-

Tracing Butyrate Absorption and Metabolism: By administering this compound orally or rectally to animal models, researchers can trace its absorption by colonocytes, its entry into the portal vein, and its subsequent metabolism in the liver and peripheral tissues.[5] This helps to quantify the contribution of gut-derived butyrate to systemic SCFA pools.

-

Quantifying Butyrate Turnover: Isotope dilution is a fundamental principle used to measure the production and consumption (turnover) rate of a metabolite.[5] By introducing a known amount of this compound and measuring the ratio of labeled to unlabeled butyrate over time, the endogenous production rate can be calculated.

-

Elucidating Host-Microbe Metabolic Crosstalk: Stable isotope tracing has demonstrated that carbon from butyrate is incorporated into host molecules. For instance, studies have shown that butyrate is oxidized to acetyl-CoA, which is then used for histone acetylation in gut epithelial cells, directly linking microbial metabolism of dietary fiber to host epigenetic regulation.[12]

-

Investigating Disease Pathophysiology: In models of inflammatory bowel disease (IBD), where butyrate metabolism is often impaired, this compound can be used to pinpoint alterations in butyrate uptake and utilization by inflamed tissues.[1][13]

Quantitative Data Presentation

The following tables represent the types of quantitative data that can be generated from studies using deuterated butyrate and other stable isotope-labeled SCFAs.

Table 1: Illustrative Isotopic Enrichment of Butyrate in Various Tissues Following Oral Gavage of this compound in a Murine Model.

| Tissue/Sample | Time Point (Hours) | Labeled Butyrate (D2) Concentration (µM) | Unlabeled Butyrate (D0) Concentration (µM) | Isotopic Enrichment (%) |

| Cecal Content | 1 | 150.5 | 1250.0 | 10.7 |

| 4 | 85.2 | 1100.0 | 7.2 | |

| Colon Tissue | 1 | 25.8 | 250.6 | 9.3 |

| 4 | 15.1 | 230.4 | 6.1 | |

| Portal Vein Plasma | 1 | 5.6 | 45.3 | 11.0 |

| 4 | 2.1 | 40.1 | 5.0 | |

| Liver Tissue | 1 | 2.3 | 15.7 | 12.8 |

| 4 | 0.9 | 14.2 | 6.0 |

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Typical LC-MS/MS Method Validation Parameters for SCFA Quantification.

| Parameter | Acetate | Propionate | Butyrate |

| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |

| Lower Limit of Detection (LLOD) | 40 nM | 40 nM | 40 nM |

| Lower Limit of Quantification (LLOQ) | 0.31 µM | 0.16 µM | 0.16 µM |

| Intra-day Precision (RSD%) | < 3% | < 3% | < 3% |

| Inter-day Precision (RSD%) | < 3% | < 3% | < 3% |

| Accuracy Error (%) | < 10% | < 10% | < 10% |

Data adapted from SQUAD methodology for absolute quantification of SCFAs.[14][15]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline typical protocols for in vivo studies using this compound.

Protocol 1: In Vivo Administration and Sample Collection

-

Animal Model: Specific pathogen-free (SPF) or germ-free mice are commonly used.

-

Acclimation: Animals are acclimated for at least one week under standard housing conditions.

-

Tracer Administration: this compound is typically dissolved in a vehicle (e.g., sterile water or saline).

-

Oral Gavage: A single bolus dose (e.g., 50-100 mg/kg body weight) is administered directly into the stomach.

-

Rectal Administration: For targeted delivery to the distal colon, a solution can be administered via a catheter.

-

Dietary Incorporation: For long-term studies, the labeled acid can be mixed into the animal chow.

-

-

Time-Course Sampling: Animals are euthanized at various time points post-administration (e.g., 30 min, 1h, 2h, 4h, 8h).

-

Sample Collection:

-

Blood: Collected via cardiac puncture into EDTA-coated tubes. Plasma is separated by centrifugation.

-

Intestinal Contents: Cecal and colonic contents are collected, snap-frozen in liquid nitrogen, and stored at -80°C.

-

Tissues: Colon, liver, and other tissues of interest are excised, rinsed with cold PBS, snap-frozen, and stored at -80°C.

-

Protocol 2: SCFA Extraction and Derivatization for LC-MS/MS Analysis

This protocol is based on established methods for SCFA quantification.[14][15][16][17]

-

Sample Homogenization:

-

Fecal/cecal samples (~50 mg) are homogenized in a suitable buffer (e.g., PBS with internal standards) using a bead beater.

-

Tissues are homogenized in a similar manner.

-

-

Protein Precipitation: An equal volume of cold acetonitrile is added to plasma or homogenized tissue samples to precipitate proteins. Samples are vortexed and centrifuged at high speed (e.g., 14,000 x g for 10 min at 4°C).

-